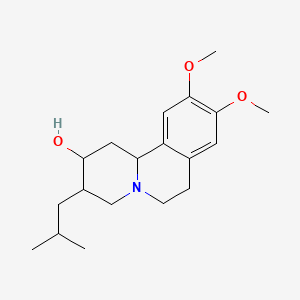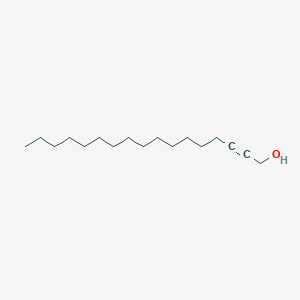
Chloro (R)-Phosphoryl Sofosbuvir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro ®-Phosphoryl Sofosbuvir is a variant of Sofosbuvir, a potent antiviral drug used in combination with other medicines to treat adults and children from 3 years of age with chronic hepatitis C . It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase .
Synthesis Analysis
The synthesis of Sofosbuvir’s fluorinated sugar core through chemical aldol addition provides an excellent example for highlighting the potential of enzyme catalysis upon prospective protein engineering . A team at Janssen Pharmaceuticals explored various routes to obtain either (4S)- or (4R)-209 .Molecular Structure Analysis
Detailed molecular docking and dynamics simulations are used to evaluate the binding affinity of Sofosbuvir with the solved structure of the viral protein RNA-dependent RNA polymerase (RdRp) .Chemical Reactions Analysis
The presence of additional substituents on the furanose core limits the ease by which such nucleosides can be synthesized through biocatalytic glycosyltransfer reactions .Physical And Chemical Properties Analysis
Sofosbuvir is a low molecular weight (529.46 g/mol), phosphoramidate prodrug .科学的研究の応用
Treatment of Chronic Hepatitis C
Chloro ®-Phosphoryl Sofosbuvir is a key intermediate in the synthesis of Sofosbuvir , a revolutionary antiviral medication used in the treatment of Hepatitis C virus (HCV). It has been instrumental in formulating therapies that offer high cure rates, especially in combination with other direct-acting antivirals .
Antiviral Therapy for COVID-19
Research has indicated that Sofosbuvir, and by extension its intermediates like Chloro ®-Phosphoryl Sofosbuvir, may have potential applications in treating COVID-19. This is due to its mechanism of action against viral RNA-dependent RNA polymerase, which is crucial for viral replication .
Biocatalysis in Pharmaceutical Synthesis
The synthesis of Chloro ®-Phosphoryl Sofosbuvir involves biocatalytic methods that are highly selective and environmentally benign. These methods are part of a broader movement towards sustainable pharmaceutical manufacturing, particularly for antiviral agents .
Salvage Therapy for Drug-Resistant HCV
In cases where patients have developed resistance to standard HCV treatments, Chloro ®-Phosphoryl Sofosbuvir-based Sofosbuvir regimens can serve as an effective salvage therapy. This application is critical for managing treatment failures and ensuring high sustained virologic response rates .
Research on Viral Polymerase Inhibition
Chloro ®-Phosphoryl Sofosbuvir is used in research focused on inhibiting viral polymerases across various viruses. Its role in the development of nucleotide analogs that can act as competitive inhibitors of viral RNA polymerases is of significant interest .
Development of Anti-RdRp Agents
The compound’s utility extends to the development of agents targeting RNA-dependent RNA polymerase (RdRp), a conservative non-structural protein essential for viral replication. This has implications for the treatment of a range of RNA viruses beyond HCV and SARS-CoV-2 .
Enzymatic Synthesis of Antiviral Drugs
Chloro ®-Phosphoryl Sofosbuvir is also a product of enzymatic synthesis, which is a growing field in drug production. Enzymes offer a highly specific and efficient means of producing pharmaceuticals, including antiviral drugs .
Design of Nucleotide Mimics
Finally, Chloro ®-Phosphoryl Sofosbuvir is integral in designing nucleotide mimics, which are compounds that mimic the building blocks of viral RNA. These mimics are used to interfere with viral replication processes, providing a pathway for new antiviral drug developments .
作用機序
- By inhibiting NS5B, Chloro ®-Phosphoryl Sofosbuvir disrupts viral RNA synthesis and prevents the virus from replicating .
- This incorporation prevents further elongation of the RNA strand, ultimately halting viral replication .
- The disruption of viral RNA synthesis leads to reduced viral load and eventual clearance of HCV from the host .
- By inhibiting viral replication, Chloro ®-Phosphoryl Sofosbuvir contributes to the overall success of HCV treatment regimens .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Biocatalytic methods have been applied to the production of FDA-approved antiviral drugs and their intermediates . By discussing biocatalytic strategies towards potential antiviral agents against SARS-CoV-2, we hope to contribute to the development of novel synthetic routes to aid in the mass production of a future treatment of COVID-19 .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro (R)-Phosphoryl Sofosbuvir involves the conversion of Sofosbuvir to Chloro (R)-Phosphoryl Sofosbuvir through a series of chemical reactions.", "Starting Materials": [ "Sofosbuvir", "Chlorine gas", "Phosphorus trichloride", "Triethylamine", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Sofosbuvir is reacted with chlorine gas in the presence of acetic acid and methanol to yield Chloro Sofosbuvir.", "Chloro Sofosbuvir is then reacted with phosphorus trichloride and triethylamine in the presence of methanol to yield Chloro (R)-Phosphoryl Sofosbuvir.", "The reaction mixture is then quenched with water and the resulting product is purified through crystallization using a solvent mixture of methanol and water.", "The purified Chloro (R)-Phosphoryl Sofosbuvir is then treated with sodium hydroxide to remove any remaining impurities and obtain the final product." ] } | |
CAS番号 |
1496552-50-1 |
製品名 |
Chloro (R)-Phosphoryl Sofosbuvir |
分子式 |
C₂₂H₂₉ClN₃O₉P |
分子量 |
545.91 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)



